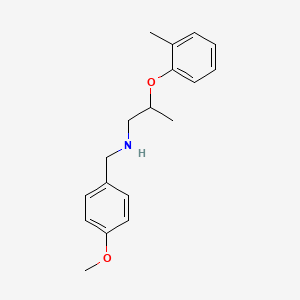

![molecular formula C9H9BrN4O3 B1389308 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester CAS No. 1160569-68-5](/img/structure/B1389308.png)

2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester

Übersicht

Beschreibung

The compound “2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester” is a type of 2,4-diamino-5-substituted furo[2,3-d]pyrimidine . These compounds are synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key enzymes in the folate pathway .

Synthesis Analysis

The synthesis of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford two key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester . Another method involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with ammonia .Molecular Structure Analysis

The molecular structure of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines is characterized by a furo[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains additional functional groups, including amino groups and a carboxylic acid ethyl ester group .Chemical Reactions Analysis

In the context of their use as antifolates, 2,4-diamino-5-substituted furo[2,3-d]pyrimidines act as substrates for folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to folate and antifolate compounds . This enhances their retention within cells and increases their inhibitory potency against target enzymes such as DHFR and TS .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

This compound has been used in the development of blue phosphorescent organic light-emitting diodes (OLEDs) . The compound’s unique structure and properties make it an excellent n-type host for these devices .

Antitumor Agents

The compound has shown potential as an antitumor agent . In vitro studies have demonstrated that it exhibits potent antitumor activity against hepatic carcinoma (HepG2) cell lines .

Anti-Breast-Cancer Activity

Research has indicated that this compound may have anti-breast-cancer activity . It has been suggested that the combination of the active fragments of DHA and CDK4/6 inhibitors can improve selectivity and antiproliferative effects on breast cancer cells .

Chemical Properties

The compound’s chemical properties make it useful in various scientific research applications . These properties include its structure, melting point, boiling point, density, molecular formula, and molecular weight .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications . This availability makes it accessible for researchers and scientists across various fields .

Wirkmechanismus

Target of Action

The primary target of the compound 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids. Inhibiting this enzyme disrupts the synthesis of DNA and RNA, thereby inhibiting the growth and proliferation of the bacteria .

Mode of Action

The compound 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester interacts with its target, mt-DHFR, by binding to the glycerol (GOL) binding site of the enzyme . This binding inhibits the activity of the enzyme, thereby disrupting the synthesis of tetrahydrofolate and ultimately inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The action of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester affects the folate pathway, which is involved in the synthesis of nucleic acids. By inhibiting the enzyme mt-DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of DNA and RNA . This results in the inhibition of bacterial growth and proliferation .

Pharmacokinetics

It is known that the compound’s hydrophilicity plays a crucial role in its ability to cross the cell wall of mycobacterium tuberculosis . This suggests that the compound’s bioavailability may be influenced by its hydrophilicity .

Result of Action

The result of the action of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the enzyme mt-DHFR, the compound disrupts the synthesis of nucleic acids, leading to a decrease in bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can be influenced by various environmental factors. For instance, the compound’s hydrophilicity, which plays a crucial role in its ability to cross the cell wall of Mycobacterium tuberculosis, can be affected by the pH and ionic strength of the environment .

Safety and Hazards

The safety and hazards associated with 2,4-diamino-5-substituted furo[2,3-d]pyrimidines would depend on various factors including the specific substituents present in the molecule, the dose, and the route of exposure. As potential antifolate drugs, these compounds could have side effects related to the inhibition of folate-dependent processes in normal cells .

Zukünftige Richtungen

Future research on 2,4-diamino-5-substituted furo[2,3-d]pyrimidines could focus on optimizing their chemical structures to enhance their potency against target enzymes, improve their selectivity for cancer cells, and minimize side effects . Additionally, studies could investigate their potential use in combination with other therapeutic agents to enhance their efficacy .

Eigenschaften

IUPAC Name |

ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O3/c1-2-16-8(15)3-4-6(11)13-9(12)14-7(4)17-5(3)10/h2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQUKMOKZHZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

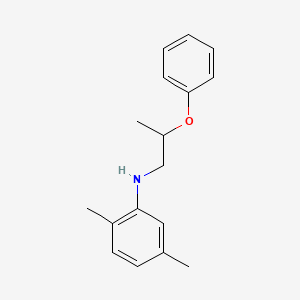

![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)

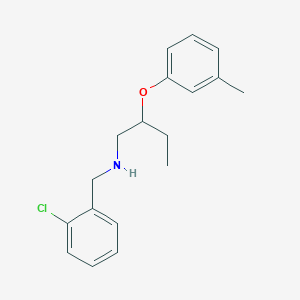

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1389235.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)

![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)

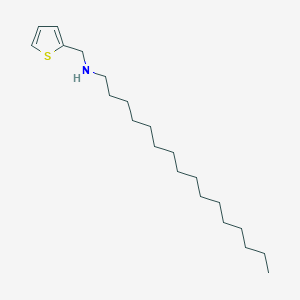

![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)

![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)

![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)

![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)